4-Benzoyl-D-phenylalanine
Overview
Description
4-Benzoyl-D-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 4-Benzoyl-D-phenylalanine involves several steps. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .
Molecular Structure Analysis
The molecular formula of 4-Benzoyl-D-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its monoisotopic mass is 269.105194 Da .
Chemical Reactions Analysis
The chemical reactions involving 4-Benzoyl-D-phenylalanine are complex and involve multiple steps. For example, the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid (TfOH) has been reported .
Physical And Chemical Properties Analysis
4-Benzoyl-D-phenylalanine has a density of 1.2±0.1 g/cm^3 . Its boiling point is 467.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±3.0 kJ/mol . The flash point is 236.6±27.3 °C . The index of refraction is 1.616 .
Scientific Research Applications
1. Photoreactive Labeling in Biochemical Analysis
- Application Summary : 4-Benzoyl-D-phenylalanine is used as a photoreactive label in biochemical functional analysis . It’s a photoreactive amino acid that can be incorporated into a peptide by solid-phase synthesis .
- Methods of Application : The photophore-bearing L-phenylalanine derivatives, including 4-Benzoyl-D-phenylalanine, are inoculated into a Klebsiella sp. isolated from the rhizosphere of a wild dipterocarp sapling under nitrogen-limiting conditions .
- Results or Outcomes : The proportions of metabolites were quite distinct for each photophore. These results indicated that photophores affected substrate recognition in rhizobacterial metabolic pathways, and differential photoaffinity labeling could be achieved using different photophore-containing L-phenylalanine derivatives .
2. Organic Synthesis
- Application Summary : 4-Benzoyl-D-phenylalanine is an important raw material and intermediate in organic synthesis .
- Methods of Application : The solubility of α-amino acids and the properties of the Friedel-Crafts reaction catalyzed by TfOH enabled direct benzoylation of L-phenylalanine .
- Results or Outcomes : The inoculation of 4-benzoyl-L-phenylalanine into Klebsiella sp. CK6 in standing culture afforded benzoyl-substituted PAA and phenylethanol (PE) derivatives .
3. Biosynthesis of L-Phenylalanine
- Application Summary : 4-Benzoyl-D-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
- Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The biosynthetic pathway was expanded to produce L-phenylalanine from benzyl alcohol, constructing the cofactor self-sufficient biosynthetic pathway to synthesize L-phenylalanine without any additional reductant .
4. Dietary Supplements
- Application Summary : L-phenylalanine, which can be synthesized from 4-Benzoyl-D-phenylalanine, is extensively used in dietary supplements .
- Methods of Application : L-phenylalanine is often included in dietary supplements in its free form. It can also be incorporated into protein powders or meal replacement shakes .
- Results or Outcomes : As an essential amino acid, L-phenylalanine plays a crucial role in protein synthesis and various metabolic functions. It’s also a precursor for several important molecules in the body, including tyrosine, dopamine, epinephrine, and norepinephrine .
5. Cosmetics Industry
- Application Summary : L-phenylalanine, derived from 4-Benzoyl-D-phenylalanine, is used in the cosmetics industry .
- Methods of Application : L-phenylalanine can be incorporated into various cosmetic products, including skin care products, hair care products, and makeup .
- Results or Outcomes : L-phenylalanine can contribute to the antioxidant, anti-aging, and moisturizing properties of cosmetic products .
6. Chemical Industry
- Application Summary : L-phenylalanine, which can be synthesized from 4-Benzoyl-D-phenylalanine, is used in the chemical industry .
- Methods of Application : L-phenylalanine can be used as a building block in the synthesis of a variety of chemical products .
- Results or Outcomes : The use of L-phenylalanine in the chemical industry contributes to the production of a wide range of products, including plastics, resins, and other polymers .
Safety And Hazards
Future Directions
The future directions of 4-Benzoyl-D-phenylalanine research could involve its use in peptide photoaffinity labeling . The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI . This opens up possibilities for future research in this area.
properties
IUPAC Name |
(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427219 | |
Record name | D-4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-D-phenylalanine | |
CAS RN |
201466-03-7 | |
Record name | p-Benzoyl-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-BENZOYL-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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